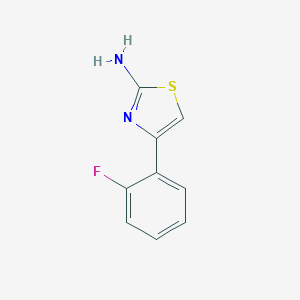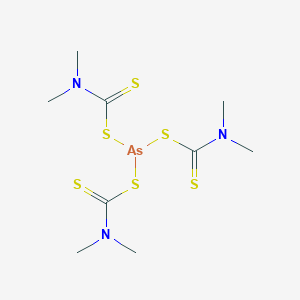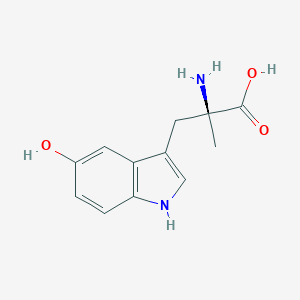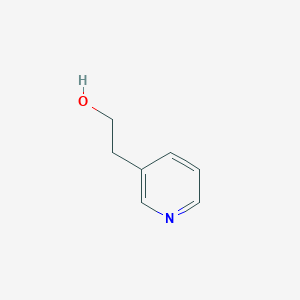
3-Pyridineethanol
Vue d'ensemble
Description
3-Pyridineethanol is a pyridine derivative, a class of compounds that are of significant interest in the field of organic chemistry due to their presence in many biologically active molecules and their utility in various chemical reactions. The papers provided discuss various pyridine derivatives and their synthesis, properties, and applications, which can be related to the understanding of 3-pyridineethanol.
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to 3-pyridineethanol, can be achieved through several methods. A novel three-component synthesis method has been reported to produce a variety of functionalized pyridine derivatives, which are suitable precursors for palladium-catalyzed reactions such as Suzuki couplings . Additionally, the synthesis of 3-(dimethylboryl)pyridine demonstrates the potential for creating rigid cyclic tetramers stabilized via intermolecular boron-nitrogen coordination bonds . These methods highlight the synthetic versatility of pyridine derivatives and may be applicable to the synthesis of 3-pyridineethanol.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex, as evidenced by the rigid cyclic tetramer formation in the case of 3-(dimethylboryl)pyridine . The structural features of these compounds are crucial as they can influence their reactivity and potential applications. For instance, the structure of a gold(III) complex with 2-pyridineethanol has been characterized using various spectroscopic techniques and X-ray diffraction, providing insights into its coordination geometry and electronic properties .
Chemical Reactions Analysis
Pyridine derivatives participate in a range of chemical reactions. The three-component synthesis method mentioned earlier leads to pyridine derivatives that can undergo Suzuki couplings to produce various pyridine and bipyridine derivatives . The scrambling reactions of 3-(dimethylboryl)pyridine and its analogs also demonstrate the reactivity of these compounds under different conditions . These reactions are important for the functionalization and further transformation of pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the stability of 3-(diethylboryl)pyridine under ambient conditions is notable, and its spectroscopic properties provide information about the electronic environment of the boron atom . The adsorption properties of lanthanide-organic frameworks with pyridine-based ligands show selective and hysteretic sorption of CO2 over N2, which could be relevant for applications in gas separation and storage . The antiproliferative activity of the gold(III) complex with 2-pyridineethanol against various cancer cell lines indicates the potential biomedical applications of pyridine derivatives .
Applications De Recherche Scientifique
Coordination Chemistry
3-Pyridineethanol has been explored in the field of coordination chemistry. For instance, it has been used in the synthesis of copper(II) halido complexes. These complexes show potential in developing materials with specific magnetic and electronic properties. The copper(II) complex containing 2-pyridineethanol, a closely related compound, was synthesized and structurally characterized, demonstrating interesting coordination geometries and potential applications in materials science (Lah & Leban, 2010).
Molecular Nanoscale Magnetic Refrigerants
The use of pyridine derivatives, including 3-Pyridineethanol analogs, has been reported in the synthesis of molecular nanoscale magnetic refrigerants. A notable example is the creation of a {Cu(II)15Gd(III)7} cagelike molecule, which demonstrates ferrimagnetic behavior and potential as a low-temperature magnetic refrigerant (Dermitzaki et al., 2013).
Antiproliferative Activity and Biological Sensing
3-Pyridineethanol-based compounds have been investigated for their antiproliferative properties in cancer research. A gold(III) complex with 2-pyridineethanol was evaluated for its cytotoxic effects against various cancer cell lines, showing significant activity against lung adenocarcinoma and breast adenocarcinoma cells (Malik et al., 2020). Additionally, compounds derived from pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been used in the synthesis of luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Environmental Applications
In the environmental sciences, derivatives of pyridine, including 3-Pyridineethanol, have been applied in studies for water treatment. Research on the degradation mechanism of pyridine in drinking water using dielectric barrier discharge systems highlights the potential of these compounds in treating nitrogen heterocyclic compounds in water sources (Li et al., 2017).
Organic Electronics
In organic electronics, pyridine derivatives have been used in the development of materials for organic light-emitting diodes (OLEDs). For example, 3-(1H-Pyrazol-1-yl)pyridine, a compound related to 3-Pyridineethanol, has been utilized as an electron-transporting unit in bipolar host materials for high-efficiency OLEDs (Li et al., 2016).
Propriétés
IUPAC Name |
2-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWSASPSYAWQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212134 | |
| Record name | 3-Pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridineethanol | |
CAS RN |
6293-56-7 | |
| Record name | 3-Pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridineethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZE9P33Y7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


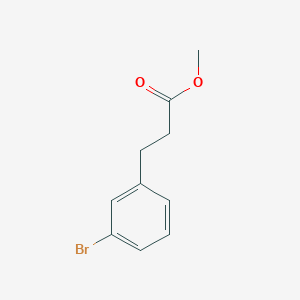
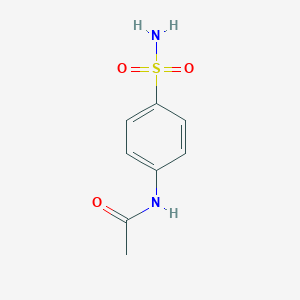
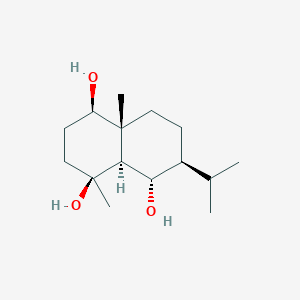
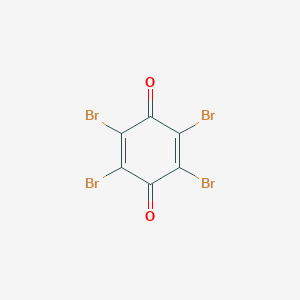
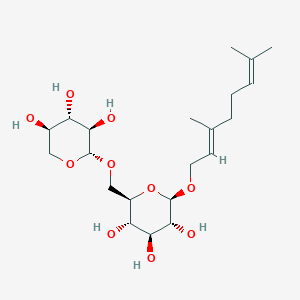
![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
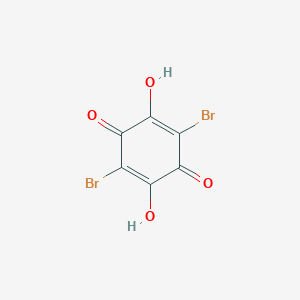
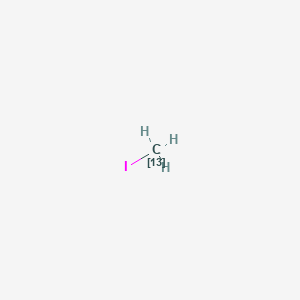
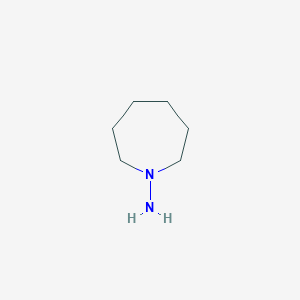
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)
